

Application Notes and Protocols for Topical Formulation of Methyl Dihydrojasmonate

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Compound of Interest

Compound Name: Methyl dihydrojasmonate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dihydrojasmonate (MDHJ), a synthetic analog of the plant hormone jasmonic acid, is a widely utilized fragrance ingredient in the cosmetics industry.[1][2][3][4][5] Beyond its pleasant floral, jasmine-like aroma, emerging research suggests that MDHJ and related jasmonates possess beneficial properties for the skin, including anti-inflammatory, anti-tumor, and skin-renewing effects.[6][7][8] These properties make MDHJ a compelling active ingredient for therapeutic and cosmetic topical formulations.

These application notes provide a comprehensive guide to the formulation, characterization, and efficacy testing of **Methyl dihydrojasmonate** for topical application studies. The protocols outlined below are intended to serve as a foundational methodology for researchers and professionals in drug development and skin science.

Physicochemical Properties of Methyl Dihydrojasmonate

A thorough understanding of the physicochemical properties of MDHJ is crucial for successful formulation development.

Property	Value	References
Appearance	Colorless to pale yellow oily liquid	[2] [5] [9]
Molecular Formula	C13H22O3	[3] [9]
Molecular Weight	226.31 g/mol	[10] [11]
Solubility	Insoluble in water; Soluble in ethanol, propylene glycol, and paraffin	[11] [12]
Density	Approximately 0.998 g/mL at 25°C	
Boiling Point	110 °C at 0.2 mmHg	
Isomers	Exists as a mixture of cis and trans isomers, affecting the olfactory profile	[13]

Formulation Development: Protocols and Considerations

The selection of an appropriate vehicle is critical to ensure the stability, bioavailability, and desired sensory characteristics of the final product. Based on the lipophilic nature of MDHJ, oil-in-water (O/W) emulsions and hydrogels are suitable formulation strategies.[\[6\]](#)

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a stable O/W cream containing 1% **Methyl Dihydrojasmonate**.

Materials:

- **Methyl Dihydrojasmonate** (1%)
- Oil Phase:

- Cetearyl Alcohol (10%)
- Glyceryl Stearate (4%)
- Caprylic/Capric Triglyceride (8%)
- Aqueous Phase:
 - Deionized Water (q.s. to 100%)
 - Glycerin (5%)
 - Xanthan Gum (0.3%)
- Emulsifier: Ceteareth-20 (2%)
- Preservative: Phenoxyethanol (0.5%)

Procedure:

- Aqueous Phase Preparation: In a suitable vessel, disperse the Xanthan Gum in Glycerin until a uniform slurry is formed. Add the deionized water and heat to 75°C while stirring until the gum is fully hydrated.
- Oil Phase Preparation: In a separate vessel, combine the Cetearyl Alcohol, Glyceryl Stearate, Caprylic/Capric Triglyceride, and Ceteareth-20. Heat to 75°C and stir until all components are melted and homogenous.
- Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. Continue homogenization for 5-10 minutes to form a uniform emulsion.
- Cooling: Reduce the heat and continue to stir the emulsion with a propeller mixer.
- Addition of Active and Preservative: When the emulsion has cooled to below 40°C, add the **Methyl Dihydrojasmonate** and Phenoxyethanol. Stir until uniformly dispersed.

- Final Adjustment: Adjust the pH to 5.5-6.5 if necessary, using citric acid or sodium hydroxide solution. Homogenize briefly to ensure uniformity.

Protocol 2: Preparation of a Hydrogel Formulation

Hydrogels can facilitate a higher release rate of MDHJ due to their lower viscosity.[6]

Materials:

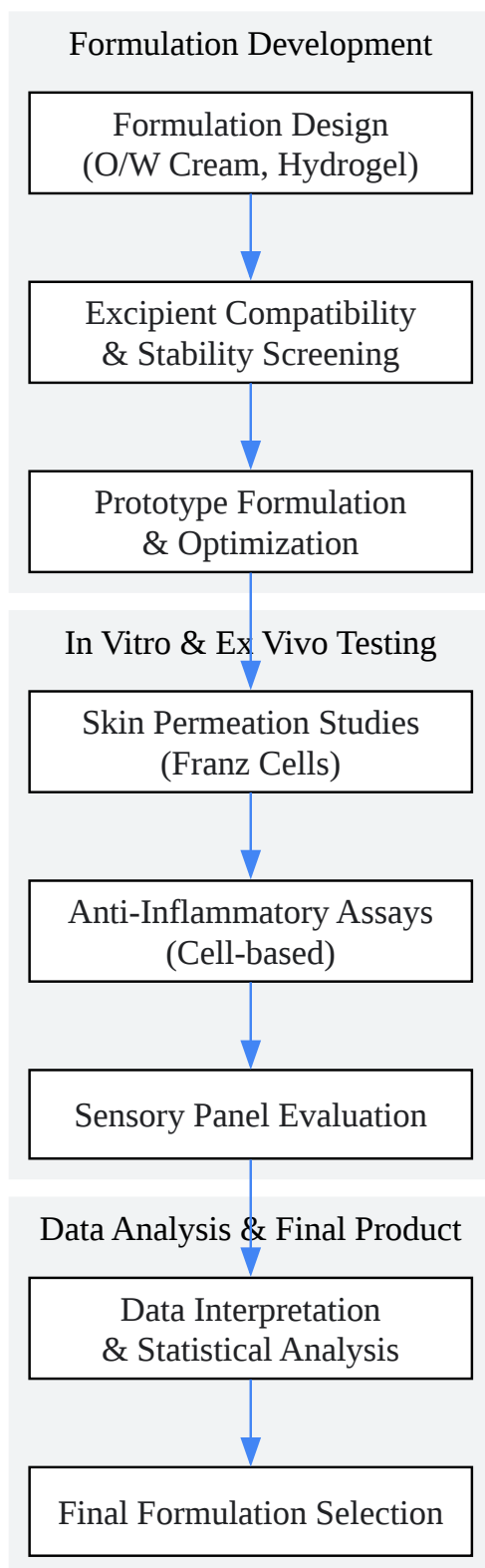
- **Methyl Dihydrojasmonate** (1%)
- Carbomer 940 (1%)
- Propylene Glycol (10%)
- Deionized Water (q.s. to 100%)
- Triethanolamine (q.s. to neutralize)
- Solubilizer (e.g., Polysorbate 20) (3%)
- Preservative: Ethylhexylglycerin (0.5%)

Procedure:

- Solubilization of MDHJ: In a separate vessel, mix the **Methyl Dihydrojasmonate** with the Polysorbate 20 and Propylene Glycol until a clear solution is obtained.
- Carbomer Dispersion: Slowly disperse the Carbomer 940 in the deionized water with constant stirring until a lump-free dispersion is formed.
- Addition of Solubilized Active: Add the MDHJ solution to the Carbomer dispersion and mix until uniform.
- Neutralization and Gel Formation: Slowly add Triethanolamine dropwise to the mixture while stirring. Continue until the desired viscosity is achieved and a clear gel is formed (typically at a pH of 6.0-7.0).
- Addition of Preservative: Add the Ethylhexylglycerin and mix until fully incorporated.

Experimental Workflows

The following diagram illustrates the general workflow for the development and testing of a topical MDHJ formulation.



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Workflow for Topical MDHJ Formulation and Testing.

Efficacy and Safety Assessment: Protocols

Protocol 3: In Vitro Skin Permeation Study

This protocol outlines the use of Franz diffusion cells to assess the permeation of MDHJ through a synthetic membrane, which serves as a model for human skin.[\[14\]](#)[\[15\]](#)

Materials:

- Franz Diffusion Cells
- Strat-M® Synthetic Membrane (or excised human/animal skin)[\[14\]](#)
- Phosphate Buffered Saline (PBS) pH 7.4
- MDHJ Formulation (e.g., 1% O/W cream or 1% hydrogel)
- High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

- Membrane Preparation: Cut the Strat-M® membrane to the appropriate size and mount it between the donor and receptor compartments of the Franz cell, ensuring the shiny side faces the donor compartment.[\[14\]](#)
- Receptor Chamber: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the membrane. The receptor medium should be maintained at 37°C and stirred continuously.[\[16\]](#)
- Equilibration: Allow the system to equilibrate for at least 30 minutes.
- Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the MDHJ formulation evenly onto the surface of the membrane in the donor compartment.[\[16\]](#)
- Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution via the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed PBS.[\[14\]](#)

- **Quantification:** Analyze the concentration of MDHJ in the collected samples using a validated HPLC method.
- **Data Analysis:** Calculate the cumulative amount of MDHJ permeated per unit area ($\mu\text{g}/\text{cm}^2$) and plot this against time. The steady-state flux (J_{ss}) can be determined from the slope of the linear portion of the curve.

Representative Permeation Data:

Formulation	Cumulative Permeation at 24h ($\mu\text{g}/\text{cm}^2$)	Steady-State Flux (J_{ss}) ($\mu\text{g}/\text{cm}^2/\text{h}$)
1% MDHJ in O/W Cream	150.8 ± 12.5	6.2 ± 0.5
1% MDHJ in Hydrogel	280.4 ± 25.1	11.7 ± 1.1

Protocol 4: In Vitro Anti-Inflammatory Assay

This protocol uses a murine macrophage cell line (RAW 264.7) to evaluate the anti-inflammatory potential of MDHJ by measuring the inhibition of nitric oxide (NO) production.[\[7\]](#)
[\[17\]](#)

Materials:

- RAW 264.7 cells
- DMEM cell culture medium with 10% FBS
- Lipopolysaccharide (LPS)
- MDHJ stock solution (in DMSO)
- Griess Reagent

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.

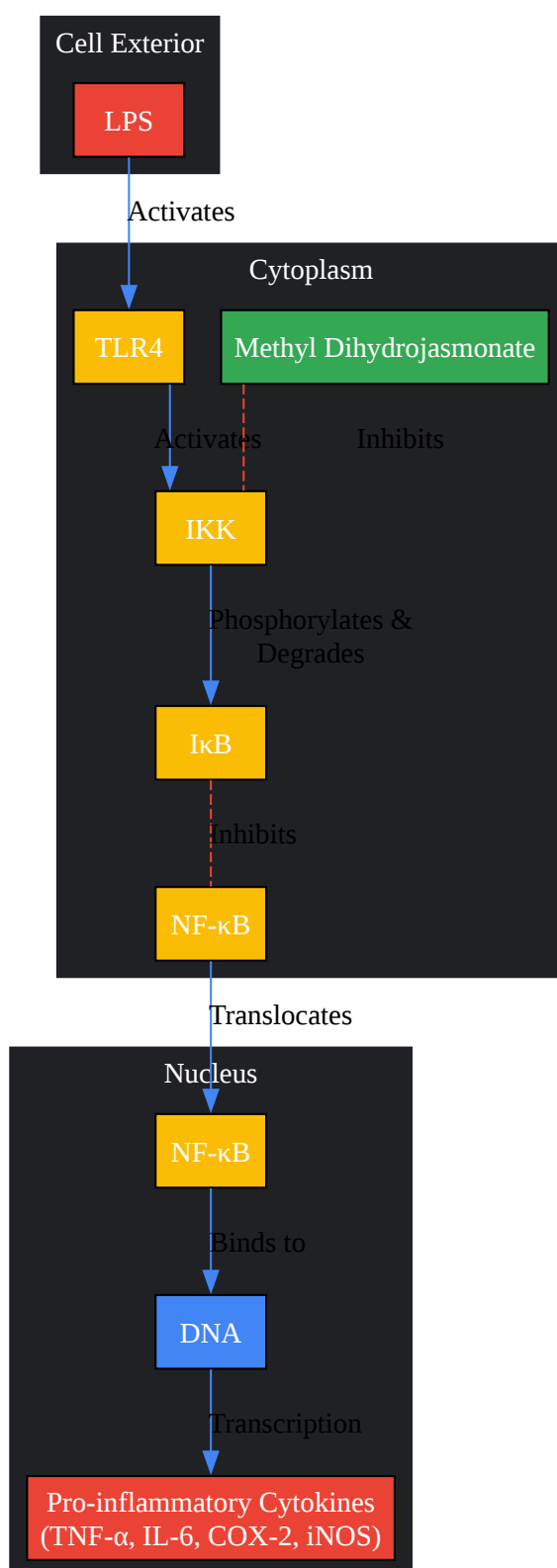
- **Treatment:** Pre-treat the cells with various concentrations of MDHJ (e.g., 1, 5, 10, 25 μ M) for 1 hour.
- **Inflammatory Stimulation:** Induce inflammation by adding LPS (1 μ g/mL) to the wells (except for the negative control) and incubate for 24 hours.
- **Nitrite Measurement:** After incubation, collect the cell culture supernatant. Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent in a new 96-well plate.
- **Absorbance Reading:** Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the amount of NO produced.
- **Data Analysis:** Calculate the percentage inhibition of NO production for each MDHJ concentration compared to the LPS-only control.

Representative Anti-Inflammatory Data:

Treatment	NO Production (% of LPS Control)
Control (no LPS)	5.2 \pm 1.1
LPS (1 μ g/mL)	100
MDHJ (5 μ M) + LPS	78.3 \pm 6.4
MDHJ (10 μ M) + LPS	55.1 \pm 4.9
MDHJ (25 μ M) + LPS	32.6 \pm 3.8

Signaling Pathway of MDHJ in Skin Inflammation

Methyl dihydrojasmonate is suggested to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. One of the primary pathways is the NF- κ B pathway.^[7]



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MDHJ Inhibition of the NF-κB Signaling Pathway.

Sensory Evaluation

The sensory properties of a topical formulation are paramount for user acceptance and adherence.^{[18][19]} A trained sensory panel can be used to evaluate attributes such as appearance, feel during application, and after-feel.^{[20][21]}

Protocol 5: Descriptive Sensory Analysis

Procedure:

- **Panelist Training:** Train a panel of 10-15 individuals to identify and quantify specific sensory attributes of topical products.
- **Sample Presentation:** Provide panelists with coded samples of the MDHJ formulations and a reference product.
- **Evaluation:** Panelists will apply a standardized amount of each product to a designated area of their forearm.
- **Scoring:** Panelists will rate the intensity of various attributes (e.g., spreadability, stickiness, greasiness, hydration) on a labeled magnitude scale (e.g., 0-10).
- **Data Analysis:** Analyze the data statistically to identify significant differences in the sensory profiles of the formulations.

Representative Sensory Data:

Attribute (0-10 scale)	1% MDHJ in O/W Cream	1% MDHJ in Hydrogel
Spreadability	8.2 ± 0.7	9.1 ± 0.5
Stickiness	2.5 ± 0.4	3.8 ± 0.6
Greasiness	3.1 ± 0.5	1.2 ± 0.3
Hydration Feel	7.9 ± 0.8	6.5 ± 0.9

Conclusion

Methyl dihydrojasmonate presents a promising active ingredient for topical formulations, with potential anti-inflammatory and skin-renewing benefits. The protocols detailed in these application notes provide a robust framework for the development, characterization, and efficacy testing of MDHJ-containing products. Successful formulation requires careful consideration of the vehicle, aiming for a balance of stability, bioavailability, and desirable sensory attributes to ensure a safe, effective, and user-compliant product. Further in vivo studies are warranted to fully elucidate the clinical benefits of topically applied **Methyl dihydrojasmonate**.

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